molecular formula C12H14F2N2O B1470597 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 1508046-85-2

1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one

Cat. No. B1470597
CAS RN: 1508046-85-2
M. Wt: 240.25 g/mol
InChI Key: FJTQRJJCDGKWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (DFPEA) is an organic compound that has been widely studied for its potential applications in medicinal chemistry and drug discovery. DFPEA is a versatile molecule that can be used as a scaffold for drug design and synthesis. It is also of interest for its ability to interact with biological targets.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been used as a scaffold for the design and synthesis of new drug candidates. 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one has also been used as a tool to study the structure-activity relationships of various drug molecules.

Mechanism of Action

1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is known to interact with a variety of biological targets, including enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one has also been shown to modulate the activity of certain G-protein coupled receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one has been studied for its potential therapeutic effects in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antidepressant properties. 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one has also been shown to have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is a versatile molecule that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has been used in a wide range of studies. However, the compound is relatively unstable and can be sensitive to light and air.

Future Directions

The potential applications of 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one are far-reaching and continue to be explored. Future research could focus on the further development of 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one as a drug scaffold, as well as its potential therapeutic effects in the treatment of various diseases and conditions. Additionally, further studies could be conducted to better understand the molecular mechanisms of action of 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one. Finally, more research could be done to explore the potential toxicity and side effects of 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one.

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-2-1-8(11(14)6-9)5-12(17)16-4-3-10(15)7-16/h1-2,6,10H,3-5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTQRJJCDGKWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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